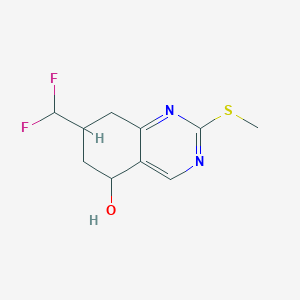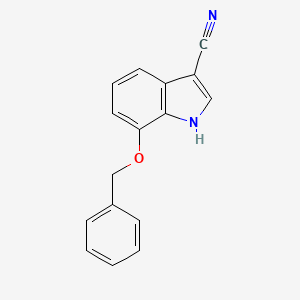
7-(benzyloxy)-1H-indole-3-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-(Benzyloxy)-1H-indole-3-carbonitrile is a chemical compound that belongs to the indole family Indoles are heterocyclic aromatic organic compounds that are widely distributed in nature and are known for their diverse biological activities The structure of this compound consists of an indole core with a benzyloxy group at the 7-position and a carbonitrile group at the 3-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-(benzyloxy)-1H-indole-3-carbonitrile typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as indole, benzyl alcohol, and cyanogen bromide.
Formation of Benzyloxy Indole: The first step involves the protection of the indole nitrogen with a benzyl group. This is achieved by reacting indole with benzyl alcohol in the presence of a suitable catalyst, such as p-toluenesulfonic acid, under reflux conditions.
Introduction of the Carbonitrile Group: The next step involves the introduction of the carbonitrile group at the 3-position of the indole ring. This is typically achieved by reacting the benzyloxy indole intermediate with cyanogen bromide in the presence of a base, such as triethylamine, under anhydrous conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
化学反応の分析
Types of Reactions
7-(Benzyloxy)-1H-indole-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can convert the carbonitrile group to primary amines or other reduced forms.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles such as alkoxides, thiolates, or amines can be used for substitution reactions under basic conditions.
Major Products Formed
Oxidation: Oxidation of this compound can yield indole-3-carboxylic acid derivatives.
Reduction: Reduction can produce 7-(benzyloxy)-1H-indole-3-amine.
Substitution: Substitution reactions can result in various 7-substituted indole derivatives.
科学的研究の応用
7-(Benzyloxy)-1H-indole-3-carbonitrile has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.
Biology: It is used in biological studies to investigate its effects on cellular processes and its potential as a therapeutic agent.
Materials Science: The compound is explored for its use in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Industry: It is used as an intermediate in the synthesis of other complex organic molecules and fine chemicals.
作用機序
The mechanism of action of 7-(benzyloxy)-1H-indole-3-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy group and the carbonitrile group play crucial roles in binding to these targets, modulating their activity, and eliciting a biological response. The exact pathways and molecular targets can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
7-Hydroxy-1H-indole-3-carbonitrile: Similar structure but with a hydroxy group instead of a benzyloxy group.
7-Methoxy-1H-indole-3-carbonitrile: Similar structure but with a methoxy group instead of a benzyloxy group.
7-(Phenylmethoxy)-1H-indole-3-carbonitrile: Similar structure but with a phenylmethoxy group instead of a benzyloxy group.
Uniqueness
7-(Benzyloxy)-1H-indole-3-carbonitrile is unique due to the presence of the benzyloxy group, which can influence its chemical reactivity, biological activity, and physical properties. This uniqueness makes it a valuable compound for various research and industrial applications.
特性
分子式 |
C16H12N2O |
|---|---|
分子量 |
248.28 g/mol |
IUPAC名 |
7-phenylmethoxy-1H-indole-3-carbonitrile |
InChI |
InChI=1S/C16H12N2O/c17-9-13-10-18-16-14(13)7-4-8-15(16)19-11-12-5-2-1-3-6-12/h1-8,10,18H,11H2 |
InChIキー |
WAOJSSDVYZDEFM-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)COC2=CC=CC3=C2NC=C3C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



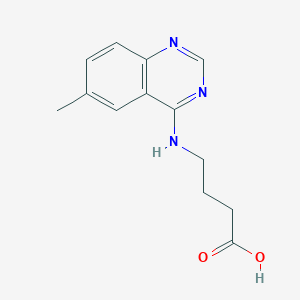

![Methyl 3-(1,4-dioxa-8-thiaspiro[4.5]decan-6-yl)propanoate](/img/structure/B11864211.png)
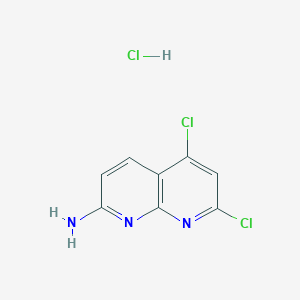
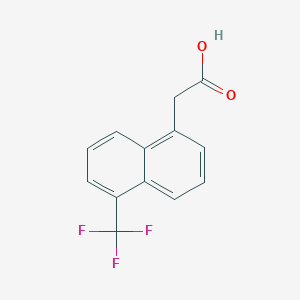
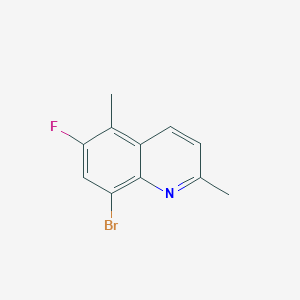

![3-Butyn-2-ol, 4-[5-(dimethylamino)-1-naphthalenyl]-2-methyl-](/img/structure/B11864245.png)
